3-Hydroxy-2-methyl-5-nitropyridine
Overview
Description
3-Hydroxy-2-methyl-5-nitropyridine (3HM5NP) is a synthetic compound that has been studied for its use in a variety of scientific research applications. It is a nitropyridine derivative that is used in the synthesis of other compounds, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Vibrational Studies
3-Hydroxy-2-methyl-5-nitropyridine has been a subject of interest in molecular structure and vibrational studies. Researchers used density functional theory (DFT) to investigate the molecular structure, vibrational assignments, and corresponding assignments of 3-hydroxy-2-methyl-5-nitropyridine. These studies are crucial for understanding the molecular stability and bond strength, as well as for analyzing the vibrational frequencies in relation to the compound's properties (Ucun et al., 2008).
Nonlinear Optical Properties
Research has been conducted on the nonlinear optical properties of nitropyridine derivatives, including 3-hydroxy-2-methyl-5-nitropyridine. The study of these properties is significant for the development of materials with potential applications in optical technologies. For example, a study focusing on the growth, characterization, and investigations of 3-hydroxy-6-methyl-2-nitropyridine highlighted its potential as a novel third-order nonlinear optical material (Justin & Anitha, 2021).
Spectroscopic Analysis
Spectroscopic analysis of 3-hydroxy-2-methyl-5-nitropyridine and similar compounds is essential in understanding their chemical properties and reactivity. Studies involving FT-IR and FT-Raman spectroscopic techniques have been conducted to understand the vibrational modes and molecular interactions of such compounds (Sangeetha & Mathammal, 2016).
properties
IUPAC Name |
2-methyl-5-nitropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(9)2-5(3-7-4)8(10)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKODSKBRWBZZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-5-nitropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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